Product packaging for 3,6-Diacetyl-9-methyl-9H-carbazole(Cat. No.:CAS No. 1483-98-3)

3,6-Diacetyl-9-methyl-9H-carbazole

Cat. No.: B073963
CAS No.: 1483-98-3
M. Wt: 265.31 g/mol
InChI Key: RINUGYQZSCXUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Carbazole (B46965) Chemistry and its Role in Contemporary Chemical Research

Carbazole, a nitrogen-containing heterocyclic compound, is a prominent structural motif in a vast array of natural products and synthetic molecules. researchgate.netechemcom.com First isolated from coal tar, its rigid, electron-rich aromatic structure has garnered significant attention from chemists and material scientists. rsc.org The unique electronic and photophysical properties of carbazole derivatives have led to their widespread application in various high-tech fields. nih.gov

In contemporary chemical research, carbazoles are integral to the development of:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are frequently used as hosts for phosphorescent emitters and as hole-transporting materials due to their high triplet energy and good charge-carrier mobility. magtech.com.cnepstem.net

Photovoltaics: Their strong absorption in the UV-Vis region and excellent hole-transporting capabilities make them suitable for use in organic solar cells. nih.gov

Pharmaceuticals: The carbazole framework is found in numerous biologically active compounds, exhibiting a range of therapeutic properties including anticancer, antimicrobial, and neuroprotective effects. mdpi.commdpi.comnih.gov

The versatility of the carbazole core allows for chemical modifications at various positions, enabling the fine-tuning of its properties for specific applications. nih.gov

The Unique Importance of the 3,6-Disubstituted Carbazole Framework

The functionalization of the carbazole scaffold at the 3 and 6 positions is a particularly powerful strategy for creating materials with tailored properties. This substitution pattern allows for the extension of the π-conjugated system symmetrically, which can significantly influence the electronic and photophysical characteristics of the molecule.

The introduction of substituents at the 3 and 6 positions of the carbazole ring has profound electronic and steric consequences.

Electronic Effects: Attaching electron-donating or electron-withdrawing groups at these positions can modulate the HOMO and LUMO energy levels of the molecule. For instance, attaching electron-withdrawing groups like acetyl or cyano can lower both the HOMO and LUMO levels, impacting the material's electron affinity and ionization potential. researchgate.net Conversely, electron-donating groups can raise these energy levels. This ability to tune the electronic properties is crucial for designing materials for specific electronic applications.

Steric Effects: The size and orientation of the substituents at the 3 and 6 positions can influence the molecule's solubility, morphology in the solid state, and intermolecular interactions. Bulky substituents can prevent close packing and reduce intermolecular quenching of fluorescence, leading to higher emission quantum yields in the solid state. researchgate.net

Table 1: Impact of Substituents at the 3,6-Positions of Carbazole

Substituent TypeElectronic EffectSteric EffectPotential Application
Electron-WithdrawingLowers HOMO/LUMOInfluences packingElectron-transport materials
Electron-DonatingRaises HOMO/LUMOCan enhance solubilityHole-transport materials
Bulky GroupsMinimal electronicPrevents aggregationHighly fluorescent materials

Achieving selective functionalization at the 3 and 6 positions of the carbazole ring can be challenging due to the presence of other reactive sites (1, 2, 4, 8, and the nitrogen atom). Direct electrophilic substitution often leads to a mixture of products.

However, several strategies have been developed to control the regioselectivity:

Directing Groups: The use of a directing group on the nitrogen atom can guide the substitution to specific positions. nih.govrsc.org

Halogenation followed by Cross-Coupling: A common and effective method involves the initial bromination of carbazole at the 3 and 6 positions, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) to introduce a wide variety of functional groups. epstem.netmdpi.com

Catalyst Control: The choice of catalyst can also influence the position of functionalization. acs.orgacs.org For example, different Lewis or Brønsted acids can direct reactions to either the nitrogen or the C3 position. acs.org

Positioning 3,6-Diacetyl-9-methyl-9H-carbazole within Advanced Carbazole Research

This compound is a key intermediate in the synthesis of more complex carbazole derivatives. The presence of the acetyl groups at the 3 and 6 positions, and a methyl group at the 9-position, provides a unique combination of features that make it a valuable research compound.

The chemical structure of this compound makes it a highly versatile building block for several reasons:

Reactive Carbonyl Groups: The acetyl groups provide reactive carbonyl functionalities that can participate in a wide range of chemical transformations. These include condensations, oxidations, and reductions, allowing for the introduction of diverse chemical moieties.

Symmetrical Substitution: The symmetrical nature of the disubstitution simplifies the synthesis and characterization of subsequent derivatives.

N-Methylation: The methyl group on the nitrogen atom enhances solubility in organic solvents compared to the unsubstituted NH-carbazole and prevents competing N-functionalization reactions in subsequent synthetic steps. epstem.net

Table 2: Key Properties of this compound

PropertyValueReference
CAS Number1483-98-3 lookchem.comnih.gov
Molecular FormulaC₁₇H₁₅NO₂ nih.gov
Purity99% lookchem.com

The versatility of this compound as a synthetic precursor opens up possibilities for creating a wide range of functional materials and bioactive molecules.

Functional Materials: By modifying the acetyl groups, it is possible to synthesize novel materials for OLEDs, sensors, and other electronic devices. For example, condensation reactions can be used to extend the π-conjugation of the molecule, leading to materials with red-shifted absorption and emission spectra. researchgate.net

Biomedical Applications: The carbazole scaffold is a known pharmacophore, and derivatives of this compound could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govnih.gov The acetyl groups can be converted into other functional groups, such as oximes or hydrazones, which are known to enhance biological activity. frontiersin.org Recent studies have shown that carbazole derivatives can be designed to exhibit significant cytotoxic activity against various cancer cell lines. frontiersin.org Furthermore, certain carbazole derivatives have been investigated for their potential in immunofluorescence analysis. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B073963 3,6-Diacetyl-9-methyl-9H-carbazole CAS No. 1483-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-acetyl-9-methylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINUGYQZSCXUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347271
Record name 3,6-Diacetyl-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-98-3
Record name 3,6-Diacetyl-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,6 Diacetyl 9 Methyl 9h Carbazole and Precursors

Established Synthetic Pathways to 3,6-Diacetyl-9H-carbazole (Key Intermediate)

The principal and most direct route to the core structure of the target molecule is the synthesis of 3,6-Diacetyl-9H-carbazole. This intermediate is crucial as it provides the diacetylated carbazole (B46965) framework ready for the final N-methylation step.

Friedel-Crafts Acylation of 9H-Carbazole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most prominent method for synthesizing 3,6-Diacetyl-9H-carbazole. wikipedia.org This electrophilic aromatic substitution reaction involves treating the carbazole nucleus with an acylating agent in the presence of a Lewis acid catalyst. nih.gov The acetyl groups are directed primarily to the 3 and 6 positions of the carbazole ring, which are electronically activated and sterically accessible. While the reaction can produce a mixture of products, the 3,6-disubstituted variant is often the major product. mdpi.com

Achieving high yields in the Friedel-Crafts acylation of 9H-carbazole is dependent on the careful control of reactants, catalysts, and reaction temperature. Research has demonstrated that the use of acetyl chloride as the acylating agent with aluminum chloride as the Lewis acid catalyst provides an effective system for this transformation. osti.gov The reaction proceeds efficiently at room temperature. In a specific reported synthesis, these conditions led to a high yield of 3,6-diacetyl-9H-carbazole, recorded at 93%. osti.gov The general mechanism involves the formation of an acylium ion, which then attacks the electron-rich carbazole ring. wikipedia.org Due to the electron-withdrawing nature of the first introduced acetyl group, the ketone product is less reactive than the starting material, which helps to prevent further acylation beyond the desired disubstitution. nih.gov

Table 1: Optimized Friedel-Crafts Acylation of 9H-Carbazole

Reactant Catalyst Solvent Temperature Yield of 3,6-Diacetyl-9H-carbazole Reference

This table summarizes the optimized conditions for the high-yield synthesis of the key intermediate.

The synthesis of 3,6-diacetyl-9H-carbazole via the Friedel-Crafts acylation of 9H-carbazole is considered to be a facile and scalable process. osti.gov The accessibility of the starting materials and the high yields achieved under moderate conditions make this route suitable for producing mass quantities of the intermediate required for further functionalization. osti.gov This scalability is a significant advantage for both industrial applications and extensive laboratory research.

Exploration of Alternative Precursor Syntheses for 3,6-Diacetylated Carbazole Derivatives

While direct acylation of 9H-carbazole is the most common route, other classical methods for constructing the carbazole skeleton can be considered for producing substituted derivatives. These methods typically build the tricyclic system from simpler aromatic precursors like anilines.

Alternative strategies for forming the carbazole nucleus often rely on the cyclization of biphenyl (B1667301) derivatives, which can be synthesized from substituted anilines.

Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls. organic-chemistry.org This can be adapted to create 2,2'-diaminobiphenyls from corresponding aminophenyl halides. While modern Ullmann-type reactions are frequently used for C-N bond formation to functionalize the nitrogen of a pre-existing carbazole ring, the foundational biaryl synthesis remains a viable, albeit indirect, pathway to carbazole precursors. nih.govacs.orgacs.org

Tauber Carbazole Synthesis: This method involves the high-temperature, acid-promoted cyclization of 2,2′-diaminobiphenyls to form carbazoles. researchgate.netresearchgate.net The reaction, first discovered in 1890, typically uses strong acids like hydrochloric or phosphoric acid. researchgate.netresearchgate.net By starting with appropriately substituted anilines to form the necessary diaminobiphenyl intermediate, one could theoretically construct a carbazole ring with substituents at desired positions. However, achieving specific 3,6-diacetylation through this route from the outset is complex and less direct than the post-cyclization Friedel-Crafts approach.

N-Methylation Strategies for the Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole

The final step in the synthesis is the attachment of a methyl group to the nitrogen atom of the 3,6-diacetyl-9H-carbazole intermediate. This is typically achieved through an N-alkylation reaction.

This transformation can be effectively carried out by deprotonating the nitrogen of the carbazole ring with a suitable base, followed by reaction with a methylating agent. A well-documented analogous reaction is the N-benzylation of 3,6-diacetyl-9H-carbazole, where the carbazole is first treated with potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF) to form the carbazolide anion. osti.gov Subsequent addition of the alkylating agent (in that case, benzyl (B1604629) bromide) at room temperature yields the N-substituted product. osti.gov For N-methylation, a similar procedure would be employed, substituting benzyl bromide with a methylating agent such as methyl iodide or dimethyl sulfate. This type of N-alkylation is a common and effective strategy for functionalizing the carbazole nitrogen. orgsyn.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 1483-98-3 C₁₇H₁₅NO₂
9H-Carbazole 86-74-8 C₁₂H₉N
3,6-Diacetyl-9H-carbazole 39608-87-4 C₁₆H₁₃NO₂
Acetyl chloride 75-36-5 C₂H₃ClO
Aluminum chloride 7446-70-0 AlCl₃
2,2′-Diaminobiphenyl 1454-80-4 C₁₂H₁₂N₂
Potassium hydroxide 1310-58-3 KOH
Dimethylformamide (DMF) 68-12-2 C₃H₇NO
Benzyl bromide 100-39-0 C₇H₇Br
Methyl iodide 74-88-4 CH₃I

Direct N-Alkylation of 3,6-Diacetyl-9H-carbazole

Direct N-alkylation is a common and straightforward method for producing N-substituted carbazoles. researchgate.net This approach involves the reaction of the carbazole nitrogen with an alkylating agent, often facilitated by a base.

Base-mediated protocols are highly effective for the N-alkylation of carbazoles. The mechanism involves the deprotonation of the nitrogen atom in the carbazole ring by a base, creating a carbazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent in a nucleophilic substitution reaction.

Potassium hydroxide (KOH) is a frequently used and effective base for this purpose. google.comnih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which can solvate the potassium cation and facilitate the reaction. The increased acidity of the N-H proton in 3,6-Diacetyl-9H-carbazole, due to the electron-withdrawing nature of the two acetyl groups, makes this deprotonation step particularly favorable. The general procedure involves stirring the parent carbazole with a base like KOH, followed by the addition of the methylating agent. google.com

A variety of methylating agents can be employed for the N-methylation of carbazoles, each with distinct characteristics regarding reactivity, cost, and safety. eurekaselect.com Common agents include methyl halides (e.g., methyl iodide), dimethyl sulfate, and dimethyl carbonate.

Methyl Iodide (CH₃I): A highly reactive and effective methylating agent, often providing high yields under mild conditions. researchgate.net

Dimethyl Sulfate ((CH₃)₂SO₄): Another highly reactive agent, but it is also highly toxic and carcinogenic, requiring stringent handling precautions. google.com

Dimethyl Carbonate ((CH₃)₂CO₃): Considered a "greener" methylating agent due to its lower toxicity. However, it is less reactive and may require higher temperatures or stronger basic conditions to achieve efficient conversion. google.com

The choice of methylating agent depends on a balance of desired reaction efficiency, laboratory safety protocols, and cost considerations.

Table 1: Comparison of Common Methylating Agents for N-Alkylation

Methylating Agent Formula Reactivity Key Advantages Key Disadvantages
Methyl Iodide CH₃I High High efficiency, mild conditions Volatile, potential toxicity
Dimethyl Sulfate (CH₃)₂SO₄ Very High Very effective, cost-efficient Highly toxic and carcinogenic
Dimethyl Carbonate (CH₃)₂CO₃ Moderate Low toxicity, environmentally friendly Requires harsher conditions (higher temp/pressure)

Comparison with Protecting Group Strategies in N-Functionalization

In complex syntheses, protecting groups are often used to temporarily mask a reactive functional group while other parts of the molecule are modified. jocpr.com For N-functionalization of carbazoles, a protecting group could theoretically be used on the nitrogen atom. nih.gov However, for the synthesis of this compound, a direct N-alkylation strategy is generally superior to a protecting group strategy.

The primary reason is atom economy and step efficiency. A protecting group strategy would involve at least two additional steps: the introduction of the protecting group and its subsequent removal. Given that the N-H bond in 3,6-Diacetyl-9H-carbazole is already activated for deprotonation by the electron-withdrawing acetyl groups, direct alkylation is facile and efficient. chim.itresearchgate.net This avoids the need for a multi-step sequence, reducing waste and potential yield losses. Therefore, direct N-alkylation is the more practical and preferred method in this specific case.

Emerging and Advanced Synthetic Approaches for Carbazole Scaffolds Relevant to this compound

While direct N-alkylation is key for the final step, the formation of the substituted carbazole core itself can be achieved through various modern synthetic methods. These advanced approaches offer novel ways to construct the fundamental carbazole skeleton, which could then be elaborated to the desired precursor.

Photochemical methods provide a powerful route for forming carbazole rings, often through intramolecular cyclization. rsc.orgtandfonline.comtandfonline.com For instance, the photocyclization of N-substituted diarylamines can lead to the formation of the carbazole skeleton. nih.gov These reactions are typically initiated by UV light and can proceed under mild conditions.

Grignard reagents (R-Mg-X) are versatile tools in organic synthesis and can be used to construct carbazole derivatives. wikipedia.orglibretexts.org One innovative method involves a one-pot tandem reaction where nitroarenes couple with Grignard reagents, followed by a photoinduced electrocyclization to form the carbazole ring system. rsc.orgrsc.orgresearchgate.net This approach allows for the assembly of the carbazole core from readily available starting materials.

Controlling the position of substituents on the carbazole ring is critical for synthesizing specific isomers like 3,6-Diacetyl-9H-carbazole.

Regioselective synthesis refers to the ability to control where chemical bonds are formed. Numerous modern catalytic methods have been developed to achieve high regioselectivity in carbazole synthesis. oregonstate.edu These include transition-metal-catalyzed cross-coupling reactions, directed C-H functionalization, and cycloaddition strategies that precisely control the placement of functional groups. chim.itrsc.orgrsc.org For example, a palladium-catalyzed dual photoredox strategy has been used for the site-selective arylation of carbazoles. rsc.org Such methods are essential for ensuring that the acetyl groups are introduced specifically at the 3 and 6 positions of the carbazole framework.

Stereoselective synthesis , which controls the 3D arrangement of atoms, becomes important when creating chiral carbazole derivatives. While the target molecule, this compound, is achiral, stereoselective methods are crucial for synthesizing more complex, biologically active carbazole alkaloids that may possess stereocenters. acs.org These advanced strategies showcase the broader synthetic toolkit available for creating diverse carbazole structures.

Derivatization Strategies and Complex Synthetic Transformations Involving 3,6 Diacetyl 9 Methyl 9h Carbazole

Transformations of the Acetyl Moieties at the 3 and 6 Positions

The acetyl groups of 3,6-diacetyl-9-methyl-9H-carbazole are amenable to a range of chemical modifications, including oxidation, reduction, and condensation reactions. These transformations open avenues to a wide array of novel carbazole (B46965) derivatives with potentially enhanced or new functionalities.

The oxidation of the acetyl groups in this compound to the corresponding carboxylic acid derivatives, namely 9-methyl-9H-carbazole-3,6-dicarboxylic acid, is a key transformation for creating building blocks for polymers and metal-organic frameworks. While direct oxidation can be challenging, a common route involves the haloform reaction. This reaction proceeds by the repeated halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate and a haloform.

However, this method can present challenges, including the potential for competing ring halogenation and the harsh reaction conditions required, which may not be compatible with other sensitive functional groups. An alternative and often more efficient method is the cyanation of 3,6-dibromo-9H-carbazole to yield 9H-carbazole-3,6-dicarbonitrile, which can then be hydrolyzed to the dicarboxylic acid. researchgate.net This two-step process, utilizing a palladium catalyst for the cyanation step and a copper species to facilitate hydrolysis, provides a scalable and high-yielding route to the desired dicarboxylic acid derivative. researchgate.net

The reduction of the acetyl groups on the carbazole core offers another pathway for derivatization. The carbonyls of the acetyl groups can be reduced to secondary alcohols, yielding 3,6-bis(1-hydroxyethyl)-9-methyl-9H-carbazole. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. rsc.org These resulting diols can serve as monomers for polymerization or as intermediates for further functionalization.

For instance, the hydroxyl groups can be further reacted to introduce a variety of other functional groups. Complete reduction of the acetyl groups to their corresponding alkyl (ethyl) derivatives can also be accomplished, although this generally requires harsher reducing conditions, such as a Clemmensen or Wolff-Kishner reduction.

Condensation reactions involving the acetyl groups of this compound are a powerful tool for the construction of fused heterocyclic systems. These annulated carbazoles often exhibit unique photophysical and biological properties.

The Friedländer annulation provides a direct method for synthesizing quinoline-fused carbazoles. nih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetyl group. In the case of 3,6-diacetyl-9-ethyl-9H-carbazole (an analogue of the title compound), it can be reacted with β-aminoaldehydes or β-aminoketones in the presence of a catalyst like sodium ethoxide to yield 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazoles. nih.gov This reaction proceeds in good yields and provides a straightforward route to these complex heterocyclic systems. nih.gov

Table 1: Friedländer Condensation for Quinoline Annulation

Starting Material Reagent Catalyst Product Yield

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com While direct Vilsmeier reaction on this compound is not the primary route to pyrazole (B372694) formation, the acetyl groups can be first converted to hydrazones. These hydrazones can then undergo cyclization and formylation under Vilsmeier-Haack conditions (typically using a mixture of phosphorus oxychloride and dimethylformamide) to yield pyrazole-4-carbaldehyde derivatives. researchgate.netigmpublication.org This multi-step approach allows for the construction of pyrazole rings fused or appended to the carbazole framework. The Vilsmeier reagent, an adduct formed from a disubstituted formamide (B127407) and an acid chloride, is key to this transformation. researchgate.net

The Rap-Stoermer reaction offers a pathway to synthesize benzofuran-fused carbazoles. This reaction typically involves the condensation of an α-haloketone with a salicylaldehyde (B1680747) derivative. A variation of this reaction can be utilized starting with 3,6-dichloroacetyl-9-ethyl-9H-carbazole, a derivative of the title compound. nih.gov This dichloroacetyl derivative can react with various salicylaldehydes in the presence of a catalyst like PEG-400 under ultrasound irradiation to produce 3,6-bis(2-benzofuroyl)carbazole derivatives in moderate to good yields. nih.gov This method provides an efficient route to these complex fused systems. nih.gov

Table 2: Rap-Stoermer Reaction for Benzofuran Annulation

Starting Material Reagent Catalyst Product

Condensation Reactions for Annulated Heterocycle Formation

N-Substituent Modifications and Side-Chain Elaborations from this compound

The acetyl groups at the C3 and C6 positions of the carbazole nucleus render the N-H proton (in the unmethylated precursor) more acidic, facilitating a range of N-substituent modifications. These modifications are crucial for tuning the molecule's electronic properties and for introducing functional handles for further complex transformations.

The functionalization at the nitrogen atom of the carbazole ring is a key strategy for modifying its properties. While this compound already possesses a methyl group at the N9 position, related N-alkylation strategies on the parent 3,6-diacetyl-9H-carbazole are highly relevant. The electron-withdrawing nature of the two acetyl groups enhances the acidity of the N-H proton, allowing for deprotonation with moderate bases like potassium tert-butoxide in DMF. scirp.org This generates a carbazolide anion that can readily react with various alkyl halides.

A pertinent example is the synthesis of tert-butyl 2-(3,6-diacetyl-9H-carbazol-9-yl)acetate, where the carbazole is first treated with potassium tert-butoxide and then reacted with tert-butyl bromoacetate (B1195939) to introduce an ester-containing N-spacer. scirp.org This approach allows for the introduction of functionalized alkyl chains that can serve as linkers or be further elaborated.

Similarly, amine functionalities can be introduced. For instance, novel carbazole derivatives have been synthesized for biological applications by reacting a carbazole core with epichlorohydrin, followed by the addition of an amine. While not starting directly from the diacetyl derivative, this highlights a general pathway where an N-glycidyl carbazole intermediate is formed and subsequently opened by an amine, a strategy that could be adapted for elaborating N-spacer chains on the diacetylcarbazole framework.

Pd(II)-catalyzed, directing-group-aided C-H alkylation has also been demonstrated on carbazole-3-carboxamide systems. bohrium.com This method allows for precise functionalization at specific C-H bonds (like C2 and C4) adjacent to the directing group, providing an alternative route to elaborate the carbazole core itself rather than the N-substituent. bohrium.com

Direct replacement of an acetyl group via palladium-mediated coupling is not a standard transformation. More commonly, the acetyl group would first be converted into a more reactive functional group like a triflate or a halide. However, related palladium-catalyzed reactions on the carbazole core are prevalent. For example, palladium catalysts are used to form the carbazole skeleton itself via intramolecular C-H functionalization and C-N bond formation. nih.govcapes.gov.br

A more direct, though advanced, strategy that could conceptually replace an acetyl group is decarbonylative coupling. Palladium-catalyzed decarbonylative Suzuki cross-coupling has been successfully used to synthesize heterobiaryls from heterocyclic carboxylic acids and arylboronic acids. nih.gov This reaction involves the expulsion of carbon monoxide. A related approach, the decarbonylative cross-coupling of aryl ketones, is less common but has been explored. rsc.orgprinceton.edu Such a reaction would theoretically allow the direct coupling of a heterocycle at the 3 and 6 positions of the carbazole core, replacing the acetyl groups. For instance, a deoxygenative cross-coupling of aryl ketones with heteroarenes can be achieved through electrochemically generated benzyl (B1604629) carbocations, demonstrating a pathway for C-C bond formation by replacing a carbonyl oxygen. rsc.org

Synthesis of Advanced Carbazole-Based Architectures

The rigid, planar, and electron-rich nature of the carbazole scaffold, combined with the versatile functional handles at the 3, 6, and 9 positions, makes this compound a valuable building block for complex, high-order molecular and supramolecular structures.

The acetyl groups of 3,6-diacetylcarbazole derivatives serve as ideal starting points for elaboration into more complex β-dicarbonyl systems through reactions like the Claisen condensation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction involves the base-mediated condensation of the enolate of one acetyl group onto the carbonyl of an ester.

A specific application of this is the synthesis of new reagents for immunofluorescence analysis. scirp.orgscirp.org In this work, 3,6-diacetyl-9H-carbazole is first N-alkylated with esters of bromoalkanoic acids to introduce N-spacers of varying lengths. scirp.org The resulting N-substituted diacetylcarbazole is then subjected to a Claisen condensation with polyfluorinated esters. This reaction transforms the acetyl groups at the C3 and C6 positions into β-diketone moieties, creating powerful chelating sites for lanthanide ions like Europium(III) (Eu³⁺). scirp.orgscirp.org The resulting 3,6-bis-β-dicarbonylsubstituted carbazoles are highly luminescent and can be conjugated to biomolecules for use in assays. scirp.orgscirp.orgresearchgate.net

Table 1: Synthesis of N-Carboxyl-Containing 3,6-Diacetylcarbazoles This table is based on the synthetic scheme for creating precursors for β-dicarbonyl systems.

Starting MaterialReagent 1Reagent 2ProductYieldReference
3,6-Diacetyl-9H-carbazolePotassium tert-butoxidetert-Butyl bromoacetatetert-Butyl 2-(3,6-diacetyl-9H-carbazol-9-yl)acetate36% scirp.orgscirp.org

Carbazole derivatives are effective linkers for constructing multi-porphyrin arrays due to their rigidity and electronic properties. The 3,6-disubstituted pattern is ideal for creating cofacial bisporphyrin systems where the carbazole acts as a bridge. nih.gov Although syntheses often build the carbazole bridge from simpler precursors, the functional groups on this compound could be transformed into appropriate linkages for connecting to porphyrin macrocycles.

For example, a new type of bisporphyrin system has been synthesized where two porphyrin macrocycles are linked by a substituted carbazole bridge. nih.gov In these systems, the nitrogen atoms of the carbazole bridge can coordinate a third metal ion, providing a method to tune the dyad's physical properties. nih.gov While the specific linkers in the reported synthesis were not derived from acetyl groups, one could envision a synthetic pathway where the acetyl groups of this compound are, for example, reduced to alcohols and then converted to ether or ester linkages to the porphyrin rings. The synthesis of carbazole-based core-modified diporphyrins has also been achieved, demonstrating significant electronic interactions and conjugation that lead to near-infrared (NIR) absorption. rsc.org

The structural rigidity of the carbazole unit makes it an excellent component for the construction of helical molecules, known as helicenes. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov The 3,6-disubstitution pattern is particularly useful for extending the helical framework. Various synthetic strategies have been developed to access these complex architectures.

One notable method involves a Diels-Alder reaction between silyl (B83357) enol ethers derived from 3,6-diacetylcarbazole and p-benzoquinone. beilstein-journals.org This approach directly utilizes the diacetyl functionality to build the fused ring system necessary for the helical turn. Other methods for creating carbazole-based helicenes include oxidative photocyclization of stilbene-type precursors, double Buchwald-Hartwig amination, and Fischer indolization–oxidation protocols. beilstein-journals.orgbeilstein-journals.orgnih.gov

A versatile five-step sequence has been developed to synthesize novel carbazole-based rsc.orghelicenes fused with an azine ring (like quinoxaline (B1680401) or pyrazine). beilstein-journals.orgresearchgate.net This route involves the Suzuki coupling of a boronylated carbazole with a dihaloazine, followed by further cyclization steps. beilstein-journals.org Although this specific example doesn't start with this compound, it demonstrates how a functionalized carbazole is a key intermediate in building up the helical structure step-by-step. The resulting helicenes have unique photophysical properties and defined P- or M-helix configurations. beilstein-journals.orgresearchgate.net

Table 2: Overview of Synthetic Methods for Carbazole-Based Heterohelicenes

MethodKey PrecursorsCatalyst/ReagentsReference
Oxidative PhotocyclizationStilbene (B7821643) derivatives with carbazole unitsLight (hν), Oxidant beilstein-journals.orgnih.gov
Diels-Alder ReactionSilyl enol ethers of 3,6-diacetylcarbazole, p-benzoquinoneHeat or Lewis Acid beilstein-journals.org
Double Buchwald-Hartwig Amination4,4'-Biphenanthrene derivatives, CarbazolePd₂(dba)₃, Xantphos, K₃PO₄ beilstein-journals.org
Fischer Indolization-OxidationHydrazine and ketone precursorsSPINOL-derived phosphoric acid, Chloranil beilstein-journals.orgbeilstein-journals.org
Multi-step Azine FusionDihaloazines, Boronylated carbazolesPd(PPh₃)₄, K₂CO₃ beilstein-journals.orgresearchgate.net

Compound Name Directory

Advanced Spectroscopic and Structural Characterization of 3,6 Diacetyl 9 Methyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the different types of protons in a molecule and how they are related. For 3,6-Diacetyl-9-methyl-9H-carbazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the carbazole (B46965) core, the protons of the two acetyl groups, and the protons of the N-methyl group.

The aromatic region would typically display a set of signals characteristic of a 3,6-disubstituted carbazole ring. The protons at positions 1, 2, 4, 5, 7, and 8 would give rise to specific splitting patterns due to spin-spin coupling with their neighbors. The protons at positions 4 and 5 would likely appear as doublets, while the protons at positions 2 and 7 would appear as doublets of doublets. The protons at positions 1 and 8 would be expected to be singlets.

The methyl protons of the two acetyl groups (–COCH₃) would likely appear as a sharp singlet in the upfield region of the spectrum, integrating to six protons. The N-methyl (N–CH₃) protons would also produce a distinct singlet, integrating to three protons, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system. nih.gov

Expected ¹H NMR Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aromatic (H-1, H-8)~8.4 - 8.8Singlet (s)2H
Aromatic (H-2, H-7)~8.0 - 8.2Doublet of Doublets (dd)2H
Aromatic (H-4, H-5)~7.5 - 7.7Doublet (d)2H
N-CH₃~3.8 - 4.0Singlet (s)3H
CO-CH₃~2.6 - 2.8Singlet (s)6H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the twelve carbons of the carbazole ring, the two carbonyl carbons (C=O) of the acetyl groups, and the three methyl carbons (two from the acetyl groups and one from the N-methyl group). The chemical shifts of the carbazole ring carbons are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing acetyl substituents. The carbonyl carbons are expected to appear significantly downfield, typically in the range of 190-200 ppm. The methyl carbons will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Acetyl)~195 - 200
Quaternary Carbons (Carbazole Ring)~125 - 145
CH Carbons (Carbazole Ring)~110 - 130
N-CH₃~29 - 35
CO-CH₃~25 - 30

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₇H₁₅NO₂), the molecular weight is 265.31 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for carbazole derivatives involve the cleavage of bonds at the substituent groups. For this compound, likely fragmentations would include:

Loss of a methyl radical (•CH₃, 15 Da) from an acetyl group to form an acylium ion [M-15]⁺.

Loss of an acetyl radical (•COCH₃, 43 Da) to form the ion [M-43]⁺.

Cleavage of the N-methyl group, leading to the loss of a methyl radical [M-15]⁺.

Proposed Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IdentityNotes
265[C₁₇H₁₅NO₂]⁺•Molecular Ion (M⁺•)
250[M - CH₃]⁺Loss of a methyl radical from either the N-methyl or acetyl group
222[M - COCH₃]⁺Loss of an acetyl group

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is invaluable for confirming the identity of a newly synthesized compound or an unknown substance. nih.gov The calculated exact mass for the molecular formula of this compound, C₁₇H₁₅NO₂, is 265.1103 Da. biodeep.cn An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₅NO₂
Calculated Exact Mass265.1103 Da
Expected Ion[M+H]⁺, [M+Na]⁺, etc.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the two acetyl groups, expected in the region of 1670-1690 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic ring and the methyl groups, C-N stretching of the carbazole nitrogen, and various C-C stretching vibrations within the aromatic system.

Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchMethyl Groups (CH₃)
1670 - 1690C=O StretchAryl Ketone (Acetyl)
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine (Carbazole)
900 - 675C-H Bend (out-of-plane)Aromatic Ring

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural proof. nih.gov

For this compound, a successful X-ray crystallographic analysis would reveal the planarity of the carbazole ring system, the orientation of the acetyl and N-methyl substituents relative to the ring, and how the molecules pack together in the crystal lattice. While literature indicates that single-crystal X-ray structure determinations for this compound may exist, specific crystallographic data such as the crystal system, space group, and unit cell dimensions were not available in the searched resources. lookchem.com

Crystallographic Data Table for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c)Data not available
Unit Cell Angles (α, β, γ)Data not available
Volume (V)Data not available
Molecules per Unit Cell (Z)Data not available

Elucidation of Molecular Conformation and Intermolecular Interactions in Carbazole Derivatives

The three-dimensional arrangement of atoms in a molecule and the non-covalent forces between adjacent molecules are fundamental to a material's properties. For carbazole derivatives, single-crystal X-ray diffraction is the definitive technique for determining molecular conformation and observing intermolecular interactions in the solid state.

Studies on carbazole derivatives consistently show that the carbazole core itself is nearly planar. mdpi.comresearchgate.net This planarity is a key feature influencing the electronic and photophysical properties of these compounds. mdpi.com In the case of substituted carbazoles, such as this compound, the attached functional groups (acetyl and methyl groups) will have specific orientations relative to the central carbazole ring system. rsc.org

Intermolecular interactions are critical in dictating how molecules pack together in a crystal. These interactions, though weaker than covalent bonds, govern the material's bulk characteristics. Common interactions observed in carbazole derivative crystals include:

π-π Stacking: The planar carbazole rings of adjacent molecules can stack on top of each other, with typical distances of around 3.4 to 3.6 Å. mdpi.comresearchgate.net This type of interaction is crucial for charge transport in organic semiconductor applications.

Hydrogen Bonding: While the 9-methyl group in this compound precludes the classic N-H···X hydrogen bond seen in 9H-carbazoles, weaker C-H···O hydrogen bonds can form between the hydrogen atoms of the carbazole ring or methyl groups and the oxygen atoms of the acetyl groups on neighboring molecules. researchgate.netrsc.org These bonds create a supramolecular network, contributing to the stability of the crystal lattice. mdpi.comepa.gov

The specific arrangement and nature of these interactions directly influence the material's properties. The molecular packing can affect everything from thermal stability to the efficiency of light emission in devices like OLEDs. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds. It provides the mass percentages of the constituent elements, which are then used to determine the empirical formula—the simplest whole-number ratio of atoms in the molecule. This experimental data is compared against the theoretically calculated values to confirm the compound's identity and purity. epstem.net

For This compound , the molecular formula is C₁₇H₁₅NO₂. epa.govnih.gov The theoretical elemental composition can be calculated based on its molecular weight (265.31 g/mol ). epa.govnih.gov

**Table 1: Theoretical Elemental Composition of this compound (C₁₇H₁₅NO₂) **

Element Symbol Atomic Mass ( g/mol ) Atoms in Formula Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 17 204.187 76.96%
Hydrogen H 1.008 15 15.120 5.70%
Nitrogen N 14.007 1 14.007 5.28%
Oxygen O 15.999 2 31.998 12.06%

| Total | | | | 265.312 | 100.00% |

In a typical research setting, the experimentally determined values from an elemental analyzer are expected to be in close agreement (usually within ±0.4%) with these theoretical percentages. A significant deviation would suggest the presence of impurities, such as residual solvents or starting materials, or an incorrect structural assignment.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Stability Assessments

The thermal stability of organic materials is a critical parameter, particularly for their use in electronic devices which can generate heat during operation. mdpi.comresearchgate.net Thermogravimetric Analysis (TGA) is a primary method used to evaluate this property. openaccessjournals.com TGA measures the change in a sample's mass as it is heated at a constant rate. The resulting data, plotted as mass versus temperature, reveals the temperatures at which the material decomposes. openaccessjournals.com

Carbazole derivatives are generally known for their good thermal stability, which is one of the reasons for their widespread use in materials science. mdpi.combohrium.com The decomposition temperature (Td), often defined as the temperature at which 5% of the initial mass is lost, is a key metric obtained from a TGA curve. For high-performance materials used in applications like OLEDs, a high Td is desirable.

While a significant body of research exists on the computational analysis of the broader carbazole family of compounds, the specific diacetylated and N-methylated derivative has not been the subject of the detailed theoretical investigations required to fulfill the requested article structure. The available literature primarily focuses on other derivatives, such as those with different substituents at the 3, 6, and 9 positions. Therefore, it is not possible to provide a scientifically accurate article on the computational chemistry of this compound at this time.

Computational Chemistry and Theoretical Investigations of 3,6 Diacetyl 9 Methyl 9h Carbazole

Quantum Mechanical Calculations for Structure-Property Relationships

Investigation of Substituent Effects on Electronic and Optical Behavior

The electronic and optical properties of the carbazole (B46965) core are highly sensitive to the nature and position of substituent groups. In 3,6-Diacetyl-9-methyl-9H-carbazole, the acetyl (-COCH₃) groups at the 3 and 6 positions and the methyl (-CH₃) group at the 9-position play crucial roles in modulating its behavior.

Impact of Methyl and Acetyl Groups:

Acetyl Groups (-COCH₃): The acetyl groups are electron-withdrawing groups. Their presence at the 3 and 6 positions is expected to significantly lower the energy of the lowest unoccupied molecular orbital (LUMO). This modification can have a profound impact on the intramolecular charge-transfer (ICT) characteristics of the molecule. The introduction of electron-withdrawing substituents can influence the bond dissociation energies within the molecule, which in turn affects its chemical stability. researchgate.net

Intermolecular Charge-Transfer Interactions:

The arrangement of electron-donating (carbazole core, methyl group) and electron-accepting (acetyl groups) moieties within the same molecule can lead to significant intramolecular charge-transfer character in the excited state. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of these ICT transitions. mdpi.com For carbazole derivatives, the spatial localization of the HOMO on the electron-donating part and the LUMO on the electron-accepting part is a hallmark of ICT. researchgate.net This charge transfer upon photoexcitation is a key factor governing the fluorescence properties and solvatochromism of such compounds.

Thermal Stability:

A hypothetical representation of the HOMO and LUMO distribution based on the substituent effects is presented below:

Molecular OrbitalExpected LocalizationInfluence of Substituents
HOMO Primarily on the carbazole ring system and the nitrogen atom.The electron-donating methyl group at the N-9 position would increase the energy of the HOMO.
LUMO Primarily on the acetyl groups and the adjacent regions of the carbazole ring.The electron-withdrawing acetyl groups at the 3 and 6 positions would decrease the energy of the LUMO.

Correlation of Computational Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. For electroactive molecules like this compound, cyclic voltammetry (CV) is a key experimental technique to determine the HOMO and LUMO energy levels.

Cyclic Voltammetry and DFT Calculations:

Cyclic voltammetry measures the oxidation and reduction potentials of a molecule. These experimental values can be correlated with the theoretically calculated HOMO and LUMO energies obtained from DFT calculations. The onset of the first oxidation peak in the CV corresponds to the removal of an electron from the HOMO, while the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.

For carbazole derivatives, a good linear correlation between experimentally determined and theoretically predicted parameters is often observed. researchgate.net DFT calculations can thus be a predictive tool for the electrochemical properties of new carbazole-based materials. Studies on other 3,6-disubstituted carbazoles have successfully used CV and absorption spectroscopy to determine HOMO and LUMO energy levels and the optical band gap. dergipark.org.tr

Below is a table illustrating the type of data that would be generated in a comparative study of this compound:

ParameterExperimental (Cyclic Voltammetry)Computational (DFT)
Oxidation Potential (E_ox) Measured in Volts (V)Calculated from HOMO energy
Reduction Potential (E_red) Measured in Volts (V)Calculated from LUMO energy
HOMO Energy Estimated from E_oxCalculated value (e.g., in eV)
LUMO Energy Estimated from E_redCalculated value (e.g., in eV)
Electrochemical Band Gap E_LUMO - E_HOMOE_LUMO - E_HOMO

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While the properties of an individual molecule are important, the interactions between molecules in the solid state or in aggregates often govern the performance of organic materials. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques to study these intermolecular interactions.

Applications of Molecular Modeling and MD Simulations:

Crystal Packing and Morphology: Molecular modeling can be used to predict the most stable crystal packing of this compound. The arrangement of molecules in the crystal lattice influences properties such as charge transport.

Intermolecular Interactions: MD simulations can provide detailed information about the nature and strength of intermolecular interactions, such as π-π stacking, hydrogen bonding (if applicable), and van der Waals forces. nih.gov These interactions are crucial for understanding the bulk properties of the material.

Charge Transport Properties: By simulating the dynamics of charge carriers (electrons and holes) hopping between adjacent molecules, MD simulations can help to estimate charge mobilities. The reorganization energy, which is the energy required to distort the molecular geometry upon gaining or losing an electron, is a key parameter in these calculations and can be computed using DFT.

Stability of Aggregates: In solution or thin films, molecules can form aggregates. MD simulations can be used to study the formation, stability, and structure of these aggregates, which can significantly impact the photophysical properties of the material. nih.gov

For a molecule like this compound, MD simulations could reveal how the acetyl and methyl groups influence the packing of the molecules and the resulting intermolecular electronic coupling, which is a critical factor for efficient charge transport in organic electronic devices. The simulation would involve setting up a system of multiple molecules and calculating their trajectories over time based on classical mechanics. phcogj.com

Applications and Functional Material Development Utilizing 3,6 Diacetyl 9 Methyl 9h Carbazole and Its Derivatives

Organic Electronics and Optoelectronic Devices

Carbazole-based materials are integral to the advancement of organic electronics and optoelectronics. mdpi.com Their excellent charge-carrying capabilities and high photoluminescence efficiency make them prime candidates for various device applications. nih.gov The carbazole (B46965) unit's ability to be easily functionalized allows for the fine-tuning of its electrical and optical properties to meet the specific demands of different devices. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs)

The field of Organic Light-Emitting Diodes (OLEDs) has significantly benefited from the development of carbazole derivatives. nih.gov These compounds are versatile and can be employed in various layers of an OLED stack, including the hole-transporting layer (HTL), the emissive layer (EML), and as host materials for phosphorescent emitters. nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure of the carbazole derivatives used.

While specific studies on 3,6-Diacetyl-9-methyl-9H-carbazole as a hole-transporting material (HTM) are not extensively documented, the broader family of 3,6-disubstituted carbazoles has been widely investigated for this purpose. researchgate.netnih.govnih.gov The carbazole core is an excellent electron-donating moiety, which facilitates the transport of holes. researchgate.net The substitution at the 3 and 6 positions with various functional groups allows for the tuning of the highest occupied molecular orbital (HOMO) energy level to ensure efficient hole injection from the anode and transport to the emissive layer. nih.gov For instance, carbazole derivatives featuring dimethoxydiphenylamine units have been used to tune the HOMO level of semiconducting molecules. nih.gov The design of novel carbazole-based HTMs is a crucial area of research for developing thermally stable and efficient OLEDs. nih.gov

A variety of carbazole derivatives have been synthesized and tested as HTMs, demonstrating the potential of this class of compounds. The table below summarizes the properties of some representative carbazole-based HTMs.

Compound NameGlass Transition Temp. (Tg)HOMO Level (eV)Application Highlights
Di(9-methyl-3-carbazolyl)-(4-anisyl)amine93 °CNot specifiedEffective hole-transporting material for perovskite solar cells, exhibits reversible electrochemical oxidation. researchgate.net
9,9'-(ethene-1,1-diylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) (EPC)95.09 °C-5.38 eVA carbazole-substituted stilbene (B7821643) derivative designed as a hole transporting material. researchgate.net
V1205 (Cross-linkable carbazole derivative)Not specifiedNot specifiedApplied as a hole-transporting material in inverted perovskite solar cells, achieving a photovoltaic conversion efficiency of 16.9%. rsc.org
[2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz)Not specifiedNot specifiedUsed as a hole transport layer in Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells, resulting in a record efficiency of 19.51% and enhanced device stability. rsc.org

Carbazole derivatives are also prominent as luminophores (light-emitting materials) in the emissive layer of OLEDs. mdpi.com Their high photoluminescence quantum yields and tunable emission colors make them suitable for creating efficient and color-pure displays. While there is no specific data on this compound as a luminophore, related 3,6-disubstituted carbazoles have shown promise. For example, 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) has been used as the emitting layer in a blue OLED, demonstrating a high current efficiency. researchgate.net Furthermore, carbazole derivatives can be engineered to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to very high efficiency in OLEDs. nih.gov

The following table presents data on carbazole derivatives used in the emissive layer of OLEDs.

Compound NameEmission Peak(s) (nm)External Quantum Efficiency (EQE)Device Configuration/Role
3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1)388, 4061.72%Emitting layer in a blue OLED. researchgate.net
BCzB-PPI (carbazole-π-imidazole derivative)Not specified4.43% (max)Bipolar blue-emitting material in a non-doped deep-blue OLED with CIE coordinates of (0.159, 0.080). nih.gov
(pyidcz)2Ir(tmd) (Iridium(III) complex with indolo[3,2,1-jk]carbazole)49921.2% (max)Emitter in a highly efficient OLED with a narrow emission bandwidth. rsc.org
(tfpyidcz)2Ir(tmd) (Iridium(III) complex with indolo[3,2,1-jk]carbazole)554Not specifiedEmitter in a highly efficient OLED. rsc.org

Organic Photovoltaics (OPVs) and Charge Transport Materials

In the realm of organic photovoltaics, carbazole-based polymers and small molecules are valuable as donor materials and for facilitating charge transport. mdpi.com Their ability to absorb light and transport charge carriers efficiently is crucial for the performance of solar cells. rsc.org Although direct application of this compound in OPVs is not well-documented, the development of various carbazole derivatives highlights the potential of this chemical class. For instance, self-assembled monolayers of carbazole derivatives have been successfully used as hole transport layers in high-efficiency perovskite solar cells, demonstrating their ability to enhance both performance and stability. rsc.org Cross-linkable carbazole-based materials have also been synthesized for use as stable hole-transporting layers in inverted perovskite solar cells. rsc.org

Photoconductive Properties and Materials Engineering

Electrochemical Applications and Energy Storage

The electrochemical properties of carbazole derivatives make them suitable for a range of applications beyond optoelectronics, including energy storage and electrochromic devices. mdpi.commdpi.comrsc.orgnih.gov The carbazole moiety can undergo reversible redox processes, which is a key requirement for these applications. mdpi.com

Research into carbazole derivatives for electrochemical applications has yielded promising results. For example, polymers based on 3,6-di(2-thienyl)carbazole have been synthesized and shown to have low oxidation potentials, making them suitable for electrochromic devices. mdpi.comnih.gov These polymers exhibit distinct color changes upon electrochemical oxidation and reduction. rsc.orgnih.gov In the area of energy storage, a derivative, 3,6-dicyanocarbazole, has been proposed as a redox shuttle to protect Li-Ion batteries from overpotential. mdpi.com While there is no specific research on this compound for these applications, the versatile electrochemical behavior of the 3,6-disubstituted carbazole framework suggests it could be a candidate for further investigation in these areas.

Materials for Advanced Energy Storage Systems (e.g., Li-Ion Batteries)

Carbazole derivatives are emerging as promising materials for enhancing the performance and safety of energy storage devices like Lithium-ion (Li-ion) batteries. mdpi.com Their inherent redox activity and ability to form stable polymers are key to their utility in this domain. While specific research on this compound in Li-ion batteries is not extensively detailed in the provided results, the broader class of carbazole-based materials showcases significant potential. For instance, carbazole polymers are being investigated as protective layers for cathodes in high-voltage Li-ion batteries. mdpi.com The introduction of electron-withdrawing groups, such as the acetyl groups present in the target compound, can increase the oxidation potential of the resulting polymer, making it compatible with high-voltage cathode materials. mdpi.com

Furthermore, derivatives like 3,6-dicyanocarbazole have been proposed as redox shuttles to prevent overcharging in Li-ion batteries by providing an internal discharge pathway. mdpi.com This highlights the tunability of the carbazole core for specific energy storage applications. The synthesis of monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile, which can be polymerized to create high-potential redox polymers, underscores the strategic importance of 3,6-disubstituted carbazoles in this field. mdpi.com

Design of Electrocatalysts and Redox Mediators

The redox-active nature of carbazole derivatives also positions them as valuable components in the design of electrocatalysts and redox mediators. mdpi.com These materials play a crucial role in facilitating and accelerating electrochemical reactions in various applications, from chemical synthesis to energy conversion. The ability of carbazoles to undergo reversible oxidation and reduction processes makes them effective in mediating electron transfer.

The development of carbazole-based polymers through electropolymerization of monomers like 9-Phenyl-9H-carbazole (9P9HC) demonstrates their potential as conductive materials that can act as electrocatalysts. researchgate.net These conductive polymers, formed on electrode surfaces, can enhance the efficiency of electrochemical processes. researchgate.net The introduction of functional groups to the carbazole skeleton, as seen in this compound, can be used to fine-tune the electronic properties and, consequently, the catalytic activity of these materials.

Electrochemical Characterization using Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical compounds. In the context of this compound and its derivatives, CV provides valuable insights into their potential for applications in energy storage and electrocatalysis. The CV of 9-Phenyl-9H-carbazole (9P9HC), for example, shows that the monomer can be electropolymerized to form a conductive polymer on a cathode surface, a critical feature for overcharge protection in Li-ion batteries. researchgate.net This technique helps in determining the oxidation and reduction potentials of the carbazole derivatives, which are essential parameters for designing materials with specific electrochemical properties.

Biomedical and Biological Research Applications

The carbazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. This compound serves as a valuable precursor in the synthesis of novel compounds with potential therapeutic and diagnostic applications.

Precursor in Drug Discovery and Development (e.g., antitrypanosome agents, anticancer candidates)

The versatility of the carbazole ring system makes it a cornerstone in the synthesis of potential drug candidates. Notably, derivatives of 3,6-diacetyl-9H-carbazole have been investigated for their antitrypanosomal activity. nih.gov For instance, the carbazole CBL0137, which features a diacetyl carbazole core, has been identified as a lead compound for the development of drugs against Human African Trypanosomiasis (HAT), a disease caused by Trypanosoma brucei. nih.gov Structure-activity relationship (SAR) studies on analogues of CBL0137, synthesized from 1,1′-(9H-Carbazole-3,6-diyl)bis(ethan-1-one), have led to the identification of new compounds with improved selectivity indices. nih.gov

In the realm of oncology, various carbazole derivatives have demonstrated significant anticancer properties. nih.gov They can induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govresearchgate.net For example, the synthetic carbazole derivative 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol has been shown to exhibit both cytotoxic effects against human breast cancer cells and anti-angiogenic activities. nih.govresearchgate.net These findings underscore the potential of the carbazole framework as a template for designing multi-target anticancer agents.

Compound Name CAS Number Molecular Formula Additional Information
This compound1483-98-3C17H15NO2The primary focus of this article. epa.govnih.gov
3,6-Diacetyl-9-ethylcarbazole1483-97-2C18H17NO2An ethyl-substituted analogue. sigmaaldrich.com
3,6-Diacetyl-9-propyl-9H-carbazole1483-96-1C19H19NO2A propyl-substituted analogue. nih.gov
9-methyl-9H-carbazole-3,6-dicarbaldehyde29377-72-8C15H11NO2A related dicarbaldehyde derivative. sigmaaldrich.com
9-Methyl-9H-carbazole-3,6-diamine46498-17-3C13H13N3A diamine derivative. epa.gov
3,6-Dimethyl-9H-carbazole5599-50-8C14H13NA dimethyl analogue. bldpharm.com
9H-Carbazole86-74-8C12H9NThe parent carbazole compound. sigmaaldrich.com
1,1′-(9H-Carbazole-3,6-diyl)bis(ethan-1-one)Not explicitly providedC16H13NO2A key intermediate in the synthesis of antitrypanosome agents. nih.gov
9-vinyl-9H-carbazole-3,6-dicarbonitrileNot explicitly providedC16H8N4A monomer for high-potential redox polymers. mdpi.com
9-Phenyl-9H-carbazole (9P9HC)1150-62-5C18H13NAn overcharge protection additive for Li-ion batteries. researchgate.net
CBL0137Not explicitly providedNot explicitly providedA lead compound for antitrypanosome drug development. nih.gov
9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinolNot explicitly providedC19H15ClN2OA synthetic carbazole derivative with anticancer activity. nih.govresearchgate.net

Development of Biological Probes and Bioimaging Agents

Fluorescent small molecules are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes in living systems. nih.gov Carbazole derivatives, known for their favorable photophysical properties, are increasingly being explored for the development of biological probes and bioimaging agents. nih.gov Their rigid, planar structure and extended π-conjugation system often lead to high fluorescence quantum yields and large Stokes shifts, which are desirable characteristics for bioimaging applications. nih.gov

While specific examples of this compound being used directly as a biological probe are not prevalent in the provided search results, the broader class of carbazole derivatives shows immense promise. For instance, carbazole-containing compounds have been developed as fluorescent probes for various biological targets. The design of these probes often involves incorporating specific recognition moieties into the carbazole scaffold to enable selective binding to the target of interest, such as organelles or specific biomolecules. nih.gov

Evaluation of Antimicrobial Properties of Carbazole Derivatives

The carbazole moiety is a common feature in a variety of alkaloids that exhibit significant antimicrobial activity. semanticscholar.org This has spurred research into the synthesis and evaluation of novel carbazole derivatives as potential antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov

Neuroprotective Effects and Anti-inflammatory Potential of Related Compounds

The carbazole scaffold is a significant structural motif in compounds exhibiting a wide range of biological activities, including neuroprotection and anti-inflammation. nih.govnih.gov Research into novel N-substituted carbazoles has identified them as potential neuroprotective agents with potent anti-oxidative properties. nih.gov A study screening various synthesized carbazoles for their ability to protect against oxidative stress found that several derivatives demonstrated modest to good neuroprotective effects in neuronal HT22 cells against injury induced by glutamate (B1630785) or homocysteic acid (HCA). nih.gov The nature of the substituents on the carbazole ring system plays a critical role in determining their biological activity. nih.gov Specifically, the introduction of a bulky group has been shown to favor the neuroprotective activity of these compounds. nih.gov One particular derivative, compound 6 in the study, exhibited superior neuroprotective effects, which are believed to stem from its anti-oxidative capabilities operating through a GSH-independent mechanism. nih.gov These findings suggest that carbazole derivatives could be a promising avenue for developing treatments for central nervous system (CNS) diseases like Alzheimer's disease. nih.gov

Carbazole derivatives are also recognized for their anti-inflammatory properties. nih.gov The anti-inflammatory drug carprofen, which is itself a carbazole derivative, is known to inhibit neutrophil phagocytosis and chemotaxis in a dose-dependent manner. nih.gov This mechanism highlights the potential of the carbazole structure in modulating inflammatory responses. The broad therapeutic potential of carbazole derivatives is further underscored by their diverse pharmacological activities, which also include antimicrobial, antitumour, and antioxidant effects. nih.gov

Immunofluorescent Labelling Agents

Carbazole derivatives are notable for their intrinsic photophysical properties, particularly their ability to exhibit fluorescence, which makes them candidates for development as labelling agents. researchgate.netnih.gov The fluorescence of these compounds often arises from π–π stacking interactions between the carbazole rings. nih.gov

Research into the photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives has demonstrated their potential as fluorophores. researchgate.net A series of these synthesized compounds show fluorescent emission in the blue-to-green region of the spectrum, specifically between 400 and 600 nm, with a high quantum yield. researchgate.net The ability to tune the emission wavelength and maintain high quantum efficiency is a critical feature for fluorescent probes used in biological imaging and immunofluorescent labelling. The development of such compounds with strong and stable fluorescence opens the possibility for their application as markers for biomolecules, allowing for visualization within cellular environments.

Catalysis and Sensing

Design and Synthesis of Photo/Electrocatalysts

Carbazole-based polymers are gaining significant attention as versatile materials for a range of applications, including as photo/electrocatalysts. mdpi.comresearchgate.net The inherent electronic properties of the carbazole moiety make it an excellent building block for materials designed to mediate or catalyze photo- and electrochemical reactions. mdpi.comresearchgate.net

A key area of research involves the development of novel poly(vinylcarbazole) (PVK) analogs with enhanced properties. mdpi.com While commercial PVK has limitations in certain applications due to its oxidation potential, new monomers are being designed to overcome these issues. mdpi.com For instance, the monomer 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been synthesized to create a PVK analog with a higher oxidation potential. mdpi.com This modified polymer has potential applications in protecting high-voltage Li-Ion batteries. mdpi.com Furthermore, this cyanated PVK analog can undergo thermal or solvothermal carbonization to produce nitrogen-rich carbon materials. mdpi.comresearchgate.net These N-doped carbons are expected to have a high level of electrocatalytic activity, making them valuable for various catalytic processes and for energy storage applications. mdpi.comresearchgate.net

The synthesis route for such advanced materials often starts from basic carbazole structures. For example, 9-vinyl-9H-carbazole-3,6-dicarbonitrile is prepared in a three-step process starting from 9H-carbazole, which is first brominated to yield 3,6-dibromo-9H-carbazole. mdpi.com

Chemosensing Applications

The unique fluorescent properties of carbazole derivatives, combined with their ability to bind to specific analytes, make them excellent candidates for the development of chemosensors. clockss.org These sensors can detect the presence of target molecules or ions through changes in their optical properties, such as fluorescence intensity. clockss.org

A novel fluorescent chemosensor based on a 9-benzyl-9H-carbazole derivative, specifically ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, has been developed for the selective recognition of cerium(III) ions. clockss.org This sensor exhibits a significant increase in fluorescence intensity upon binding with Ce(III) in an ethanol (B145695) solution, while showing minimal response to other rare earth metal cations. clockss.org This high selectivity is crucial for practical sensing applications. The strong binding between the sensor and the Ce(III) cation is hypothesized to be due to the electron-donating properties of the ester carbonyl group, which increases the electron density on the carbazole ring system. clockss.org

The performance of this chemosensor has been quantitatively evaluated, revealing a low limit of detection of 7.269 × 10⁻⁶ M and a 1:1 binding stoichiometry with the metal ion. clockss.org Such findings demonstrate the significant potential of engineered carbazole derivatives in creating highly sensitive and selective probes for environmental and biological monitoring. clockss.org

Chemosensor Performance Data clockss.org
ParameterValueSignificance
Target AnalyteCerium(III) ion (Ce³⁺)Demonstrates high selectivity for a specific rare earth metal.
Detection MethodFluorimetryUtilizes changes in fluorescence for detection.
Binding Stoichiometry (Sensor:Ion)1:1Indicates a well-defined complex formation.
Limit of Detection (LOD)7.269 × 10⁻⁶ MShows high sensitivity for the target analyte.
Association Constant (K)2.419 × 10⁵ L·mol⁻¹Indicates strong binding affinity between the sensor and the ion.

Advanced Polymeric Materials

Synthesis of Polymeric Carbazole Derivatives with Tailored Properties (e.g., poly(vinylcarbazole) analogs)

The synthesis of polymeric carbazole derivatives allows for the creation of materials with properties tailored for specific, advanced applications in electronics and materials science. mdpi.comresearchgate.net Poly(vinylcarbazole) (PVK) is a well-known photoconductive polymer, and its analogs are being developed to enhance its inherent properties or introduce new functionalities. mdpi.comresearchgate.net

One strategic approach involves modifying the carbazole monomer before polymerization. Researchers have reported the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile as a monomer for a novel polycarbazole. mdpi.com The introduction of cyano groups serves to increase the oxidation potential of the resulting polymer, making it suitable for applications where the potential of standard PVK is insufficient, such as in high-voltage Li-Ion batteries. mdpi.comresearchgate.net The synthesis for this monomer involves a three-step sequence starting with the bromination of carbazole, followed by a cyanation reaction, and finally vinylation. mdpi.com

Another example of a tailored polymeric carbazole is the synthesis of (3,6-bis(2,3-dihydrothieno[3,4-b] mdpi.comresearchgate.netdioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole). researchgate.net This complex monomer is synthesized from 3,6-dibromo-9H-carbazole, which is first functionalized at the 9-position with a vinylbenzyl group. researchgate.net This intermediate, 3,6-dibromo-9-(4-vinylbenzyl)-9H-carbazole, is then reacted with 2,3-dihydrothieno[3,4-b] mdpi.comresearchgate.netdioxin in the presence of n-butyl lithium and a nickel catalyst to form the final monomer. researchgate.net This material is designed for applications in supercapacitors and solar cells. researchgate.net

Synthesis of Polymeric Carbazole Precursors
Target MonomerKey Starting MaterialKey Synthesis StepsReference
9-vinyl-9H-carbazole-3,6-dicarbonitrile9H-Carbazole1. Bromination with NBS to form 3,6-dibromo-9H-carbazole. 2. Cyanation using Zn(CN)₂ and a Palladium catalyst. 3. One-pot alkylation-elimination sequence for vinylation. mdpi.com
(3,6-bis(2,3-dihydrothieno[3,4-b] mdpi.comresearchgate.netdioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole)3,6-dibromo-9H-carbazole1. Reaction with 4-vinylbenzyl chloride. 2. Coupling with 2,3-dihydrothieno[3,4-b] mdpi.comresearchgate.netdioxin using n-BuLi and NiCl₂(dppp). researchgate.net

Advanced Research Perspectives and Future Directions for 3,6 Diacetyl 9 Methyl 9h Carbazole

Deepening Understanding of Structure-Property Relationships in 3,6-Diacetyl-9-methyl-9H-carbazole Systems

A critical area of future research lies in establishing a more profound understanding of the relationship between the molecular structure of this compound and its resulting properties. This involves systematic studies into how modifications to the carbazole (B46965) scaffold influence its electronic and chemical behavior.

Fine-Tuning Electronic and Optical Behavior through N-Substitution and Peripheral Modifications

The electronic and optical properties of carbazole derivatives are highly tunable through chemical modifications. mdpi.comresearchgate.net The nitrogen atom of the carbazole ring provides a convenient site for functionalization, allowing for the introduction of various substituent groups. mdpi.com While the focus compound has a methyl group at the N-9 position, exploring a range of other alkyl and aryl substituents could significantly alter the molecule's properties. For instance, attaching different electron-donating or electron-withdrawing groups to the nitrogen atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This, in turn, influences the material's charge transport characteristics and its absorption and emission spectra. researchgate.netnih.gov

Peripheral modifications, beyond the existing diacetyl groups at the 3 and 6 positions, offer another avenue for fine-tuning. Introducing additional functionalities on the benzene (B151609) rings of the carbazole core can further adjust the electronic landscape of the molecule. Theoretical studies, such as those employing density functional theory (DFT), can provide valuable predictions on how different substituents will impact the electronic structure and optical properties, guiding synthetic efforts. researchgate.netnih.gov

Below is a data table illustrating the conceptual effects of different substituents on the properties of a generic carbazole system, which can be extrapolated to the this compound framework.

Modification TypeSubstituent ExamplePredicted Effect on HOMO/LUMOPotential Impact on Properties
N-Substitution Electron-donating alkyl chainIncrease HOMO energy levelImproved hole injection/transport
Electron-withdrawing aryl groupLower HOMO and LUMO energy levelsEnhanced electron affinity, altered emission wavelength
Peripheral Modification Additional electron-donating groups (e.g., methoxy)Increase HOMO, decrease energy gapRed-shift in absorption/emission, improved hole transport
Additional electron-withdrawing groups (e.g., cyano)Lower LUMO, increase electron affinityImproved electron injection/transport, blue-shift in emission

This table presents generalized trends for carbazole derivatives.

Mechanistic Insights into the Reactivity of the Diacetyl Moieties

The two acetyl groups at the 3 and 6 positions of the carbazole ring are key functional features. A deeper understanding of their chemical reactivity is essential for unlocking the full potential of this compound as a building block in more complex molecular structures. The carbonyl groups of the diacetyl moieties can serve as reactive sites for a variety of chemical transformations.

Future research should focus on detailed mechanistic studies of reactions involving these acetyl groups. This could include condensation reactions to form larger conjugated systems, or their conversion into other functional groups. Understanding the reaction kinetics, intermediates, and the influence of catalysts will be crucial for controlling the outcomes of these transformations and for designing rational synthetic pathways to novel materials.

Challenges and Opportunities in Synthetic Methodology

The advancement of research on this compound and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic methods.

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing carbazole derivatives can sometimes involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. acs.org A key challenge and opportunity lies in the development of greener synthetic alternatives. This includes the use of less hazardous solvents, the development of catalyst systems that can operate under milder conditions, and the design of processes with high atom economy. rsc.org For instance, catalytic C-H activation is emerging as a powerful and environmentally friendly tool for the functionalization of carbazole cores. chim.it Exploring these modern synthetic strategies for the preparation of this compound could lead to more cost-effective and ecologically responsible production. Recent progress in photocatalysis also presents a promising avenue for developing sustainable synthetic methods for carbazole derivatives. acs.org

Exploration of Novel Reaction Pathways and Reagent Systems

Beyond improving existing synthetic routes, there is a need to explore entirely new reaction pathways and reagent systems for the synthesis and functionalization of carbazoles. rsc.orgnih.gov This could involve the use of novel catalysts, such as those based on earth-abundant metals or even metal-free organocatalysts, to promote desired chemical transformations. acs.orgacs.org Multi-component reactions, where several starting materials are combined in a single step to create a complex product, offer a highly efficient approach to generating libraries of novel carbazole derivatives for screening in various applications. rsc.org The discovery of new reaction pathways will not only facilitate the synthesis of this compound but also expand the toolkit available for creating a diverse range of functionalized carbazole-based materials. rsc.org

Integration into Emerging Technologies

The unique properties of carbazole derivatives make them highly promising candidates for a variety of emerging technologies. mdpi.com The strong electron-donating nature of the carbazole core, combined with the ability to tune its electronic properties through functionalization, makes these compounds particularly well-suited for applications in organic electronics.

For instance, carbazole-based materials are widely used as host materials in organic light-emitting diodes (OLEDs) due to their high triplet energy and good charge transport characteristics. nih.gov The specific substitution pattern of this compound could be investigated for its potential in this area. Furthermore, the development of carbazole derivatives with thermally activated delayed fluorescence (TADF) properties is a burgeoning field of research, with potential applications in next-generation displays and lighting. acs.org The integration of this compound or its derivatives into such devices warrants further exploration. Other potential applications that could be explored include organic photovoltaics, where carbazole derivatives can act as donor materials, and as components in photoredox catalysis. acs.orgacs.org

Multifunctional Material Design for Synergistic Applications

The carbazole core is a well-established hole-transporting moiety, a property crucial for efficient operation of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The addition of electron-withdrawing acetyl groups at the 3 and 6 positions significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification can enhance the material's electron affinity, potentially leading to ambipolar charge transport characteristics, where the material can transport both holes and electrons. A material with balanced charge transport is highly desirable as it can reduce charge accumulation at interfaces within a device, thereby improving efficiency and stability.

Furthermore, the acetyl groups can serve as reactive sites for further functionalization, allowing for the creation of more complex molecular architectures. For instance, they can be used as anchor points to attach other functional units, leading to the development of materials with combined properties such as:

Emissive Hole Transporters: By chemically linking a fluorescent or phosphorescent chromophore to the carbazole backbone, it is possible to create a single molecule that both transports holes and emits light. This dual functionality can simplify the emissive layer of an OLED, potentially leading to devices with reduced complexity and improved performance.

The exploration of polymers incorporating 3,6-disubstituted carbazole units has shown that such modifications can lead to improved stability and higher triplet energy. nih.gov This is particularly relevant for host materials in phosphorescent OLEDs (PhOLEDs), where a high triplet energy is required to efficiently confine the excitons on the guest emitter.

Advanced Device Architectures Utilizing Carbazole-Based Compounds

The unique electronic properties of this compound and its analogs make them prime candidates for integration into advanced device architectures that go beyond simple bilayer structures. These complex multilayer devices are designed to precisely control charge injection, transport, and recombination, leading to superior performance.

Role in OLEDs:

In OLEDs, carbazole derivatives are frequently employed as host materials in the emissive layer and as hole-transporting layers (HTLs). The substitution at the 3,6-positions with electron-withdrawing groups, such as acetyls, can be leveraged to create materials that also function as hole-blocking or electron-transporting layers (ETLs) . researchgate.netrsc.org By tuning the LUMO level, it is possible to create a barrier for holes at the interface with the emissive layer, preventing them from leaking into the ETL and improving charge balance.

A hypothetical advanced OLED architecture could utilize a derivative of this compound in a multifunctional role. For instance, a single layer could be designed to have graded properties, with a hole-transporting character on one side and an electron-transporting character on the other, achieved through controlled doping or blending. This would create a seamless p-n junction within a single material, minimizing interfacial losses.

Role in Solar Cells:

Advanced solar cell architectures, such as tandem cells where multiple junctions are stacked, could benefit from the tunable nature of compounds like this compound. By modifying the substituents, its absorption spectrum and energy levels could be precisely engineered to complement other active layers in the stack, maximizing the absorption of the solar spectrum.

The table below summarizes the potential roles of this compound and its analogs in advanced device architectures, based on the established properties of similar carbazole derivatives.

Device Type Potential Role of 3,6-Diacetyl-9-alkyl-carbazole Derivatives Anticipated Benefit
OLED Host Material in Emissive LayerHigh triplet energy, good thermal stability.
Hole-Transporting Layer (HTL)Efficient hole injection and transport.
Hole-Blocking/Electron-Transporting LayerImproved charge balance, reduced leakage current.
Multifunctional Emissive/Transport LayerSimplified device structure, enhanced efficiency.
Solar Cell Hole-Transport Material (HTM) in Perovskite and Organic Solar CellsHigh hole mobility, good energy level alignment.
Interlayer in Tandem Solar CellsTunable optical and electronic properties for spectral matching.
Additive in Bulk Heterojunction LayerImproved morphology and charge separation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Diacetyl-9-methyl-9H-carbazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of carbazole derivatives typically involves substitution, oxidation, or reduction reactions. For example, iodine-substituted carbazoles (e.g., 3,6-diiodo-9H-carbazole) are synthesized using sodium iodide in polar solvents like DMF under reflux . For 3,6-Diacetyl derivatives, Friedel-Crafts acetylation or direct substitution of pre-functionalized carbazoles (e.g., using acetyl chloride with Lewis acid catalysts) may be employed. Reaction temperature, solvent polarity, and catalyst choice critically impact yield. Evidence from similar compounds suggests that elevated temperatures (80–120°C) and anhydrous conditions minimize side reactions .

Q. How can X-ray crystallography confirm the molecular structure and regioselectivity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Using programs like SHELXL (part of the SHELX suite), researchers refine crystallographic data to determine bond lengths, angles, and packing arrangements . For example, 3,6-diiodo-9H-carbazole was resolved with an R factor of 0.026, confirming iodine placement at the 3,6-positions . For acetylation regioselectivity, SCXRD can distinguish between 3,6- vs. 2,7-substitution patterns by analyzing electron density maps and intermolecular interactions.

Advanced Research Questions

Q. How can this compound be integrated into copolymers for organic electronics, and what challenges arise in controlling polymerization?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Yamamoto polymerization) is effective for carbazole-based polymers. For example, poly(9-alkyl-9H-carbazole-3,6-diyl)s are synthesized via coupling of dihalogenated monomers, with steric effects from substituents (e.g., methyl or allyl groups) influencing chain propagation . Challenges include avoiding β-hydride elimination and ensuring regiochemical fidelity. Nitroxide-mediated polymerization (NMP) with carbazole comonomers (e.g., 9-(4-vinylbenzyl)-9H-carbazole) can enhance control over molecular weight distribution, as shown in methyl methacrylate copolymerization .

Q. How can contradictory data on the photophysical properties of carbazole derivatives be resolved, particularly in OLED applications?

  • Methodological Answer : Contradictions often arise from varying substituent electronic effects or aggregation-induced emission (AIE). For example, iodine substituents in 3,6-diiodo-9H-carbazole enhance charge transport but may quench fluorescence, whereas acetyl groups could alter HOMO-LUMO gaps . Systematic studies using time-resolved spectroscopy and density functional theory (DFT) calculations (e.g., analyzing frontier molecular orbitals) help reconcile discrepancies . Comparative studies with methyl-, phenyl-, or allyl-substituted carbazoles (as in ) can isolate substituent effects.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are unavailable, analogous carbazoles (e.g., 9-propyl-9H-carbazole) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Contain with inert absorbents (e.g., sand) and avoid water to prevent dispersion .

Computational and Analytical Methods

Q. What computational approaches validate the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis sets) predict HOMO-LUMO gaps, absorption spectra, and charge-transfer efficiencies. For example, studies on 3,6-diiodo-9-ethyl-9H-carbazole used DFT to correlate iodine’s electron-withdrawing effects with redshifted absorption bands . Pairing computational results with experimental UV-Vis, cyclic voltammetry, and PL spectra ensures robust validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.